3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one
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Description
Scientific Research Applications
Protective Groups and Chiral Auxiliaries
Oxazolidin-2-ones are extensively employed as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. The protective application is crucial in synthetic chemistry for preventing reactions at sensitive functional groups while other reactions are carried out elsewhere in the molecule. As chiral auxiliaries, they play a significant role in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is vital in the development of pharmaceuticals and fine chemicals (Nogueira et al., 2015).
Synthesis and Stereochemistry
The synthesis of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones and their transformation into N-acyliminium ions, which react with allyltrimethylsilane, demonstrates the versatility of oxazolidin-2-ones in stereochemical manipulations. This process allows for the preparation of homoallylamines with significant stereoselectivity, highlighting the compounds' role in creating stereochemically complex structures (Marcantoni et al., 2002).
Ligands in Asymmetric Synthesis
Oxazolidin-2-ones have been utilized as chiral tropos ligands in titanium-mediated Strecker-type reactions, showcasing their application in asymmetric synthesis. The ability to influence the stereoselectivity of reactions makes oxazolidin-2-ones valuable tools in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry (Wünnemann et al., 2008).
Catalysis and Synthetic Methodology
Oxazolidin-2-ones serve as efficient ligands in catalyzed reactions, such as the CuI-catalyzed amidation of aryl halides and the cyclization of ortho-halobenzanilides. This highlights their role in facilitating complex chemical transformations, which are crucial in the development of new synthetic methodologies (Ma & Jiang, 2008).
properties
IUPAC Name |
3-[1-(benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-2-3-4-8-11-15(17-12-13-21-16(17)18)22(19,20)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRXXECXVXILFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one |
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